molecular formula C12H10N4O2S B1519464 2-Amino-7-(3-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941868-72-0

2-Amino-7-(3-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B1519464
CAS No.: 941868-72-0
M. Wt: 274.3 g/mol
InChI Key: WLBVNPSVLOIVPU-UHFFFAOYSA-N
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Description

The compound 2-Amino-7-(3-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one belongs to the thiazolo[4,5-d]pyridazin-4(5H)-one family, characterized by a fused bicyclic core with a thiazole and pyridazine ring. Its structure features:

  • 3-Methoxyphenyl substituent at position 7: Introduces electron-donating effects and steric bulk.

Properties

IUPAC Name

2-amino-7-(3-methoxyphenyl)-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S/c1-18-7-4-2-3-6(5-7)8-10-9(11(17)16-15-8)14-12(13)19-10/h2-5H,1H3,(H2,13,14)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBVNPSVLOIVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=O)C3=C2SC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-(3-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiazole and pyridazine precursors. The reaction conditions often require the use of strong bases or acids, and the process may involve heating under reflux to ensure complete cyclization.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening of reaction conditions can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Introduction of various functional groups at specific positions on the ring system.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: Biologically, 2-Amino-7-(3-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one has shown promise in various biological assays. It has been studied for its potential antimicrobial, antiviral, and anticancer properties.

Medicine: In medicine, this compound is being explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases, including infections and cancer.

Industry: In industry, the compound's unique properties make it suitable for use in the development of new materials, such as advanced polymers and coatings.

Mechanism of Action

The mechanism by which 2-Amino-7-(3-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may interfere with cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Substituent Variations at Position 7

The substituent at position 7 significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Position 7 Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
2-Amino-7-(3-methoxyphenyl) derivative 3-Methoxyphenyl C₁₂H₁₀N₄O₂S 274.30 Not reported Inferred
2-Amino-7-phenyl derivative Phenyl C₁₁H₈N₄OS 244.28 Not reported
2-Amino-7-(2-thienyl) derivative 2-Thienyl C₉H₆N₄OS₂ 250.30 Not reported
7-(4-Ethylphenyl)-2-methyl derivative 4-Ethylphenyl C₁₄H₁₃N₃OS 271.34 Not reported

Key Observations :

  • Steric Impact : Bulkier substituents (e.g., 4-ethylphenyl) may reduce reactivity in substitution reactions .

Substituent Variations at Position 2

The amino group at position 2 is a common feature, but other nitrogen-containing substituents have been explored:

Compound Name Position 2 Substituent Yield (%) Melting Point (°C) Biological Activity References
7-Phenyl-2-pyrrolidinyl derivative (10а) Pyrrolidinyl 77 285–286 Not reported
7-Phenyl-2-morpholinyl derivative (10c) Morpholinyl 81 302–303 Not reported
2-Methyl-7-(2-thienyl) derivative Methyl Not reported Not reported Antiviral (moderate)
2-Amino-7-(4-chlorophenyl) derivative Amino Not reported Not reported Antibacterial (moderate)

Key Observations :

  • Synthetic Yields : Cyclic amines (e.g., morpholinyl) achieve higher yields (~81%) compared to pyrrolidinyl (77%), possibly due to better leaving-group properties .

Biological Activity

The compound 2-Amino-7-(3-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a thiazolo-pyridazine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its cytotoxic effects against various cancer cell lines, synthesis methods, and structure-activity relationships.

Chemical Structure

The chemical structure of 2-Amino-7-(3-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one can be represented as follows:

C11H10N4OS\text{C}_{11}\text{H}_{10}\text{N}_4\text{OS}

This compound features a thiazole ring fused with a pyridazine moiety and an amino group at one position and a methoxyphenyl substituent at another.

Synthesis

The synthesis of thiazolo-pyridazine derivatives typically involves cyclocondensation reactions. A notable method includes the use of high-pressure Q-Tube reactors to promote cyclocondensation between 3-oxo-2-arylhydrazonopropanals and 4-thiazolidinones. This method has shown high functional group tolerance and yields compounds with significant biological activity .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of various thiazolo-pyridazine derivatives, including 2-Amino-7-(3-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one. The following table summarizes the IC50 values against different cancer cell lines:

Compound NameCell LineIC50 (µM)Reference
2-Amino-7-(3-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-oneMCF-7 (Breast)14.34
2-Amino-7-(3-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-oneHCT-116 (Colon)6.90
DoxorubicinMCF-719.35
DoxorubicinHCT-11611.26

The compound exhibited significant cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 14.34 µM , indicating its potential as an anti-cancer agent. Notably, it demonstrated even stronger activity against the HCT-116 colon cancer cell line with an IC50 of 6.90 µM , outperforming doxorubicin in this context.

Structure-Activity Relationship

The biological activity of thiazolo-pyridazine derivatives is influenced by their structural components. Electron-withdrawing groups on the phenyl ring enhance cytotoxicity, while electron-donating groups tend to reduce it. For instance:

  • Compounds with NO2 or Cl substituents showed increased activity compared to those with Me or OMe groups .

Case Studies

In a comprehensive study involving multiple thiazolo-pyridazine derivatives, researchers found that varying substituents on the phenyl ring significantly affected cytotoxicity profiles. The presence of electron-withdrawing groups consistently led to enhanced potency against cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-7-(3-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Reactant of Route 2
2-Amino-7-(3-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

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